molecular formula C16H26N2 B2684730 Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine CAS No. 100096-38-6

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine

Cat. No.: B2684730
CAS No.: 100096-38-6
M. Wt: 246.398
InChI Key: KPRIEJCCTJJFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the alkylation of piperidine derivatives followed by the introduction of the phenethyl group. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce a range of substituted amines.

Scientific Research Applications

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Phenethyl-(1,2,5-trimethyl-piperidin-4-yl)-amine can be compared with other similar compounds, such as:

    4-Hydroxy-1,2,5-trimethyl-4-piperidinecarbonitrile: This compound shares a similar piperidine core but differs in its functional groups, leading to distinct chemical and biological properties.

    5-Amino-1-(1,2,5-trimethyl-piperidin-4-yl)-1H-pyrazol-3-ol: Another related compound with a pyrazole ring, which may exhibit different reactivity and applications.

Properties

IUPAC Name

1,2,5-trimethyl-N-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13-12-18(3)14(2)11-16(13)17-10-9-15-7-5-4-6-8-15/h4-8,13-14,16-17H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRIEJCCTJJFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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